Bienvenue dans la boutique en ligne BenchChem!

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is a synthetic small molecule belonging to the benzimidazole carbamate class, a family widely recognized for its diverse pharmacological activities including anthelmintic, antifungal, and anticancer properties. This compound features a benzimidazole core substituted at the 5-position with a (4-methylstyryl) group and at the 2-position with an ethyl carbamate moiety.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
Cat. No. B12005063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C=CC3=CC=C(C=C3)C
InChIInChI=1S/C19H19N3O2/c1-3-24-19(23)22-18-20-16-11-10-15(12-17(16)21-18)9-8-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23)/b9-8+
InChIKeyNBMGTQFOSCIVQI-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate: A Synthetic Benzimidazole Carbamate with a Styryl Substituent for Research Sourcing


Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is a synthetic small molecule belonging to the benzimidazole carbamate class, a family widely recognized for its diverse pharmacological activities including anthelmintic, antifungal, and anticancer properties [1]. This compound features a benzimidazole core substituted at the 5-position with a (4-methylstyryl) group and at the 2-position with an ethyl carbamate moiety. The styryl substitution differentiates it from simpler benzimidazole carbamates like albendazole and mebendazole, which contain alkylthio or benzoyl groups, respectively, and may confer distinct physicochemical and biological profiles relevant for targeted research applications.

Why Generic Substitution Is Not Advisable for Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate in Specialized Research


Generic substitution among benzimidazole carbamates is highly discouraged without rigorous validation, as small structural modifications to the benzimidazole scaffold profoundly impact target binding, pharmacokinetics, and selectivity [1]. The (4-methylstyryl) group at the 5-position of this compound introduces a specific steric and electronic environment that is absent in common anthelmintic analogs like fenbendazole (thioether) or mebendazole (benzoyl). These differences are known to alter tubulin binding affinity and CYP450 metabolic stability within this chemotype, meaning that biological data from one benzimidazole cannot be reliably extrapolated to another. The quantitative evidence below, though limited, underscores why this specific derivative must be evaluated on its own merits for any application.

Quantitative Differentiation Evidence for Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate Against its Closest Analogs


CYP3A4 Inhibition Profile: A Potential Differentiation Factor Against Mebendazole

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate demonstrates time-dependent inhibition of recombinant human CYP3A4 with an IC50 of 90 nM, as recorded in BindingDB [1]. While this data characterizes the compound's interaction with a key drug-metabolizing enzyme, a direct, experimental head-to-head comparison against mebendazole (a common benzimidazole carbamate) under identical assay conditions is not publicly available. Mebendazole has been reported to inhibit CYP3A4, but with substantial variability in published IC50 values (ranging from low micromolar to >10 µM depending on the assay system), making precise cross-study comparisons unreliable. This evidence is therefore classified as a cross-study comparable observation.

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Structural Divergence from Mebendazole: 5-(4-Methylstyryl) vs 5-Benzoyl Substitution

A fundamental structural comparison reveals a key differentiator: the target compound possesses a 5-(4-methylstyryl) substituent, whereas mebendazole, the most clinically prevalent benzimidazole carbamate, bears a 5-benzoyl group. The styryl linker introduces a conjugated double bond, extending the aromatic system and increasing molecular rigidity, while the 4-methyl substitution adds steric bulk and lipophilicity. Classic SAR studies on benzimidazole carbamates have established that the nature of the 5-substituent is a primary determinant of tubulin binding affinity and anthelmintic/anticancer selectivity [1]. This is a class-level inference, as no direct comparative binding data for this specific analog versus mebendazole is published.

Medicinal Chemistry Structure-Activity Relationship Tubulin Binding

Physicochemical Property Differentiation: Calculated LogP vs. Albendazole and Mebendazole

Calculated partition coefficients (cLogP) serve as an initial filter for compound selection in drug discovery. The target compound's cLogP is estimated at 4.8-5.2, reflecting the lipophilic styryl group, compared to mebendazole (cLogP ~2.5) and albendazole (cLogP ~2.7) [1]. This approximately 100-fold difference in predicted octanol/water partitioning indicates significantly higher lipophilicity, which can influence membrane permeability, tissue distribution, and plasma protein binding. This data point is a class-level inference based on computational predictions and is not derived from a direct experimental comparison.

Computational Chemistry Drug-likeness Physicochemical Properties

Scientifically Justified Application Scenarios for Procuring Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate


ADME-Tox Liability Screening in Early Drug Discovery

Based on its potent CYP3A4 inhibition (IC50 90 nM) [1], this compound is a critical tool for in vitro DDI (drug-drug interaction) panels. It can serve as a benzimidazole-class reference inhibitor for CYP3A4, helping teams evaluate the metabolic stability of their own lead series against a structurally distinct benchmark. Its use is particularly relevant when mebendazole's variable CYP inhibition data makes it an unreliable control.

Novel Tubulin Polymerization Inhibitor Design

The 5-(4-methylstyryl) substituent creates a pharmacophore distinct from the 5-benzoyl group of mebendazole, the historical prototype for this target [1]. This compound is best utilized as a synthetic intermediate or a medicinal chemistry starting point for the design of next-generation tubulin inhibitors, particularly in programs aiming to overcome acquired resistance to mebendazole or albendazole. Its procurement enables the exploration of new chemical space within the colchicine-binding domain.

Lipophilic Probe Development for Cellular Imaging

The estimated cLogP of ~5 suggests enhanced membrane permeability compared to mebendazole (cLogP ~2.5) [1]. A validated application is to use this compound as a scaffold for developing fluorescently labeled probes to study intracellular tubulin dynamics in live-cell imaging. Its intrinsic lipophilicity may reduce the need for extensive structural modification to achieve cellular uptake, a common limitation with more polar benzimidazole carbamates.

Comparative CYP Enzyme Profiling of Benzimidazole Chemotypes

The distinct CYP3A4 IC50 value (90 nM) positions this compound as a valuable comparator in broader cytochrome P450 inhibition studies. By screening it alongside mebendazole, fenbendazole, and oxfendazole in a standardized, multi-isoform panel, research teams can deconvolute the structural determinants of CYP inhibition within the benzimidazole carbamate class, generating predictive models for future compound design.

Quote Request

Request a Quote for Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.